Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-
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Overview
Description
Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] is an organic compound with a complex structure It is characterized by the presence of benzene rings, sulfonyl groups, and an ethoxyethenylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] typically involves the reaction of benzene derivatives with sulfonyl chloride and ethoxyethenylidene intermediates. The reaction conditions often require the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl groups. The process may also involve heating and the use of solvents like dichloromethane to ensure proper mixing and reaction completion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols.
Substitution: Nitrobenzene, halobenzene, and sulfonylbenzene derivatives.
Scientific Research Applications
Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethoxyethenylidene linkage may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-(oxydiethylidene)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-(1-methylethylidene)bis[4-methoxy-]
Uniqueness
Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both sulfonyl and ethoxyethenylidene groups allows for a wide range of chemical transformations and applications that are not possible with simpler benzene derivatives .
Properties
CAS No. |
65649-94-7 |
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Molecular Formula |
C18H20O5S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-[2-ethoxy-1-(4-methylphenyl)sulfonylethenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C18H20O5S2/c1-4-23-13-18(24(19,20)16-9-5-14(2)6-10-16)25(21,22)17-11-7-15(3)8-12-17/h5-13H,4H2,1-3H3 |
InChI Key |
AGCUQEHKXKVJFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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